4-(2-Aminoethoxy)-N-methylaniline
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Overview
Description
4-(2-Aminoethoxy)-N-methylaniline is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethoxy)-N-methylaniline typically involves the reaction of 4-chloro-N-methylaniline with 2-aminoethanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethoxy)-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Aminoethoxy)-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(2-Aminoethoxy)-N-methylaniline exerts its effects depends on its interaction with specific molecular targets. The amino and ethoxy groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethoxy)aniline: Lacks the methyl group, which may affect its reactivity and applications.
N-Methylaniline: Lacks the ethoxy and aminoethoxy groups, resulting in different chemical properties and uses.
4-(2-Hydroxyethoxy)-N-methylaniline: Contains a hydroxy group instead of an amino group, leading to different reactivity and applications.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(2-aminoethoxy)-N-methylaniline |
InChI |
InChI=1S/C9H14N2O/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5,11H,6-7,10H2,1H3 |
InChI Key |
KCDHEPBOZAGZDU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)OCCN |
Origin of Product |
United States |
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